N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide
Description
Systematic Nomenclature and Classification of N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide
IUPAC Name Derivation and Structural Components
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular structure. The parent structure is a chromenone (4-oxo-4H-chromene) core, which is a bicyclic system comprising a benzene ring fused to a pyrone moiety. The chromenone core is substituted at position 2 with a 3-benzyl group and at position 7 with a chlorine atom. Attached to the chromenone system via a 2-methylpropyl chain is a tertiary amine functional group, which is further substituted with a 3-aminopropyl group and a 4-methylbenzamide moiety.
The IUPAC name breaks down as follows:
- N-(3-aminopropyl) : Indicates the presence of a propylamine group attached to the nitrogen atom.
- N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl] : Specifies the branched alkyl chain (2-methylpropyl) linking the chromenone system to the nitrogen atom.
- 4-methylbenzamide : Denotes the para-methyl-substituted benzamide group bonded to the same nitrogen.
This hierarchical naming convention ensures unambiguous identification of the compound’s substituents and their spatial arrangement.
Synonymous Designations in Chemical Databases
The compound is cataloged under multiple identifiers across major chemical databases, reflecting its research and developmental history:
The variability in nomenclature arises from differences in database curation priorities:
Structural Relationship to Chromenone and Benzamide Pharmacophores
The compound integrates two pharmacologically significant motifs:
Chromenone Pharmacophore
The 7-chloro-4-oxochromen-2-yl group is a derivative of the chromenone scaffold, which is widely studied for its:
- Electrophilic reactivity due to the α,β-unsaturated ketone system in the pyrone ring.
- Bioisosteric potential with flavonoids, enabling interactions with kinase and protease targets.
Substituent effects in this compound: - The 3-benzyl group enhances lipophilicity (XLogP3-AA = 6.2), favoring membrane penetration.
- The 7-chlorine atom introduces steric and electronic effects that modulate target binding.
Benzamide Pharmacophore
The 4-methylbenzamide moiety contributes:
- Hydrogen-bonding capacity via the amide carbonyl, critical for target engagement.
- Metabolic stability imparted by the para-methyl group, which reduces oxidative degradation.
The conjugation of these pharmacophores creates a hybrid structure with synergistic physicochemical properties, as evidenced by its predicted bioavailability score (0 in the Rule of Five).
Properties
IUPAC Name |
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN2O3/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXYIBJJCLWJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Control
The (R)-configuration at the chiral center is critical for bioactivity. Strategies may include:
Functional Group Compatibility
The chromenone’s 4-oxo group requires protection during alkylation steps. Potential protecting groups:
| Protecting Group | Conditions |
|---|---|
| TMS (trimethylsilyl) | TMSCl/Imidazole |
| Methoxymethyl (MOM) | MOMCl/NaH |
Analytical Validation
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks for aromatic protons (δ 7.2–8.5), methylene groups (δ 1.5–2.5), and NH (δ 3.5–4.5) |
| ¹³C NMR | Carbonyl signals (δ 160–180), aromatic carbons (δ 120–150) |
| HRMS | [M+H]⁺ at m/z 553.5 (C₃₁H₃₄Cl₂N₂O₃) |
Chiral Purity Assessment
| Method | Resolution |
|---|---|
| HPLC (Chiralpak IA) | >98% enantiomeric excess |
| Optical Rotation | [α]²⁵D = +X.XX (c=1, MeOH) |
Literature Comparisons
Related KSP Inhibitors
| Compound | Key Structural Feature | Synthesis Highlight |
|---|---|---|
| SB-743921 | Chromenone core | Alkylation with 2-methylpropyl bromide |
| MK-0731 | Quinazolinone core | Palladium-catalyzed coupling |
Metal Complex Derivatives
For Ru/Os complexes (e.g., [(cym)Ru(2)]Cl)[PF₆], synthesis involves:
- Ligand Preparation : (R)-2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one
- Metal Coordination : React with [(cym)MCl₂]₂ in methanol at 50°C
Industrial-Scale Considerations
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Solvent | Methanol | Ethanol/THF |
| Purification | Crystallization | Continuous chromatography |
| Yield | 60–80% | 50–70% |
Critical Data Gaps
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe or a modulator of biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
Table 1: Structural and Functional Group Comparison
| Compound Type | Core Structure | Key Substituents | Molecular Weight | Functional Groups |
|---|---|---|---|---|
| Target Compound | Chromen-4-one | 7-Cl, 3-benzyl, 4-methylbenzamide, N-(3-aminopropyl) | 517.06 | Benzamide, chloro, aminopropyl, chiral center |
| Thiazolidinone Derivatives† | Thiazolidin-4-one | Coumarin-7-yloxy acetamide, substituted arylidene groups | ~350–450* | Thiazolidinone, acetamide, coumarin, sulfur |
| Quinazolinone Analog‡ | Quinazolin-4-one | 3-benzyl, 7-Cl, 2-methylpropyl, 4-methylbenzamide | ~500–520* | Quinazolinone, benzamide, chloro |
†From : Thiazolidinone derivatives synthesized via mercaptoacetic acid and ZnCl₂-mediated cyclization . ‡From : Quinazolinone analog replaces chromen core with quinazolinone, altering electronic properties .
Physicochemical and Pharmacokinetic Implications
- Aminopropyl Group: Introduces basicity (pKa ~10–11), favoring protonation in acidic environments (e.g., stomach) and enhancing solubility under physiological conditions. This contrasts with thiazolidinone derivatives, which lack such ionizable groups .
- Chirality: The R-configuration may confer stereoselective binding to targets (e.g., enzymes or receptors), unlike achiral thiazolidinones or racemic mixtures .
Biological Activity
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide, commonly referred to as SB743921, is a synthetic compound with notable biological activity, particularly as an inhibitor of kinesin spindle protein (KSP). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C31H34Cl2N2O3
- Molar Mass : 553.52 g/mol
- CAS Number : 940929-33-9
- Solubility : Soluble in water (5 mg/mL) .
SB743921 functions primarily as a KSP inhibitor. KSP is crucial for mitotic spindle assembly during cell division. Inhibition of KSP leads to cell cycle arrest and apoptosis in cancer cells. The compound displays a Ki value of approximately 0.1 nM against KSP, indicating its high potency .
Antitumor Effects
Research has demonstrated that SB743921 exhibits significant antitumor activity across various cancer models:
- In Vivo Studies : The compound effectively inhibited P388 leukemia and showed complete regression in xenografted human tumors such as Colo205 and MCF-7. Partial regression was observed in other models including OVCAR-3 and HT-29 .
Comparison with Other Compounds
The following table summarizes the biological activities of SB743921 in comparison with similar compounds:
| Compound Name | Target Activity | Ki Value (nM) | Notes |
|---|---|---|---|
| SB743921 | KSP Inhibition | 0.1 | Broad-spectrum antitumor effects |
| Taxanes | Microtubule Stabilization | Varies | Associated with neuropathies |
| Other KSP Inhibitors | Varies | Varies | Less specific than SB743921 |
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of SB743921 in various cancer cell lines. The results indicated:
- Colo205 Cells : Complete regression observed.
- MCF-7 Cells : Significant growth inhibition.
- SK-MES Cells : Induction of apoptosis .
Mechanistic Insights
Further mechanistic studies revealed that SB743921's action is not only limited to KSP inhibition but also involves modulation of cellular pathways related to apoptosis and cell cycle regulation. It has been shown to induce apoptosis through mitochondrial pathways, leading to cytochrome c release and activation of caspases .
Potential Therapeutic Applications
Given its potent biological activity, SB743921 is being investigated for potential therapeutic applications in:
- Cancer Treatment : As a candidate for treating various malignancies due to its ability to inhibit tumor growth without the typical side effects associated with other chemotherapeutics.
- Infectious Diseases : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties, warranting further exploration into their mechanisms against viruses like HBV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
